molecular formula C9H21Cl2N3O B1378445 3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride CAS No. 1394041-31-6

3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride

Cat. No. B1378445
M. Wt: 258.19 g/mol
InChI Key: UQLOQVWQQYQFEK-UHFFFAOYSA-N
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Description

This would involve identifying the compound’s chemical structure, including its molecular formula and the arrangement of atoms.



Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Enzyme Inhibition and Mercury Sensing

Unsymmetrical thiourea derivatives, including 1-(3-chlorophenyl)-3-cyclohexylthiourea, have demonstrated their utility as enzyme inhibitors and mercury sensors. For instance, compound 3 exhibited significant enzyme inhibition against acetylcholinesterase and butyrylcholinesterase, as well as moderate sensitivity during fluorescence studies for mercury detection (Rahman et al., 2021).

Synthesis of Novel Polyurea Derivatives

A series of polyurea derivatives and nanocomposites were synthesized through the interaction between 4(2-aminothiazol-4-ylbenzylidene)-4-(tert-butyl) cyclohexanone and diisocyanate compound. These derivatives displayed antibacterial activity against certain bacteria and fungi. Molecular docking studies further supported their potential as antimicrobial agents (Hussein et al., 2020).

Molecular Structure and Cytotoxic Studies

7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one, synthesized from 2-amino-5-chlorobenzophenone and 1,2-cyclohexanedione, demonstrated higher cytotoxicity in Human breast cancer cells (MCF-7) compared to human lung adenocarcinoma cells (A549). Its structure was confirmed through spectroscopic methods, and its bioactivity was identified through molecular electrostatic potential and HOMO - LUMO frontier orbital analysis (Satheeshkumar et al., 2016).

Antibacterial Activities of Thiourea Derivatives

A series of novel N-substituted thiourea derivatives showcased antibacterial activities against various bacteria, including Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. Certain compounds exhibited significant antibacterial activity, potentially positioning them as promising candidates for further antibacterial research (Kalhor et al., 2014).

Formation Kinetics and Thermodynamic Study of Ligands

Polydentate ligands like 3-(2-aminocyclohexylamino)-2-(2-aminocyclohexyl aminomethyl) propionic acid were investigated for their complex formation kinetics with Cu(II) in acidic aqueous solutions. The stability constants of the complexes were determined, offering insights into the ligand's binding affinities and thermodynamic properties (Ozay & Baran, 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(2-aminoethyl)-3-cyclohexylurea;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.2ClH/c10-6-7-11-9(13)12-8-4-2-1-3-5-8;;/h8H,1-7,10H2,(H2,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLOQVWQQYQFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)-1-cyclohexylurea dihydrochloride

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